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Compound of Interest

Compound Name:
2-Hydroxy-5-(2-

methoxyacetamido)benzoic acid

CAS No.: 926232-20-4

Cat. No.: B3340875 Get Quote

Executive Summary
The accurate characterization of salicylic acid derivatives is critical in drug development due to

their ubiquity as active pharmaceutical ingredients (e.g., Mesalamine) and potential

degradation products. This guide details the protocol for the structural elucidation of 2-
Hydroxy-5-(2-methoxyacetamido)benzoic acid (Formula: C

H

NO

; MW: 225.20 g/mol ) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform
Infrared (FTIR) spectroscopy.

Key Challenges Addressed:

Solubility: High polarity of the zwitterionic core requires specific solvent systems (DMSO-d

).

Exchangeable Protons: Detection of labile -COOH, -OH, and -NH protons critical for

confirmation.
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Isobaric Interference: Distinguishing the methoxyacetyl moiety from potential acetate/formate

impurities.

Structural Overview & Logic
Before spectral acquisition, the analyst must understand the chemical environment to optimize

instrument parameters.

Core Scaffold: 5-Aminosalicylic acid (5-ASA).[1][2][3]

Modification: Acylation of the amine with a 2-methoxyacetyl group.

Electronic Effects:

C-1 (COOH): Electron-withdrawing, deshields H-6.

C-2 (OH): Electron-donating, shields H-3; participates in intramolecular H-bonding with

C=O (COOH).[4]

C-5 (Amide): The amide nitrogen lone pair is delocalized, reducing basicity and

deshielding the NH proton.

Experimental Workflow
The following diagram outlines the logical flow from sample preparation to data validation.
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Figure 1: Integrated workflow for spectroscopic characterization.

Protocol A: Fourier-Transform Infrared (FTIR)
Spectroscopy
Objective: Identification of functional groups (Amide, Ether, Carboxylic Acid).

Methodology[5]
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).
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Mode: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture

absorption which broadens OH bands.

Crystal: Diamond or ZnSe (Single bounce).

Parameters:

Range: 4000 – 600 cm

Resolution: 4 cm

Scans: 32 (Sample), 32 (Background)

Step-by-Step Procedure
System Check: Ensure the ATR crystal is clean (verify with a background scan showing only

CO

/H

O vapor lines).

Sample Loading: Place ~2-5 mg of the solid powder onto the center of the crystal.

Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone

(ensures good contact).

Acquisition: Collect the spectrum.

Post-Processing: Apply ATR correction (if quantitative comparison to transmission library is

needed) and baseline correction.

Representative Data & Interpretation
The spectrum will exhibit a characteristic pattern distinct from the starting material (5-ASA).
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Functional Group
Wavenumber (cm

)
Assignment & Notes

O-H Stretch 3300 – 2500 (Broad)

Overlapping Carboxylic Acid

and Phenolic OH. The "fermi

resonance" of COOH often

creates a jagged appearance.

N-H Stretch 3350 – 3280 (Sharp)
Amide N-H. Distinct from the

broad OH region.

C=O (Acid) 1680 – 1660

Carbonyl stretch of the benzoic

acid. Lower frequency due to

intramolecular H-bonding.

C=O (Amide I) 1650 – 1640

Amide I band (C=O stretch).

Key indicator of the acylation

success.

N-H Bend (Amide II) 1550 – 1530
Amide II band (N-H

deformation).

C-O-C (Ether) 1120 – 1100

Diagnostic Peak:

Methoxyacetyl ether stretch.

Absent in 5-ASA.

C-O (Phenol) 1240 – 1200 Ar-O stretch.

Protocol B: Nuclear Magnetic Resonance (NMR)
Objective: Full structural elucidation and connectivity verification.[5]

Methodology[5]
Instrument: 400 MHz or higher (500/600 MHz recommended for resolution of aromatic

coupling).

Solvent:DMSO-d

(99.8% D).
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Why: CDCl

will not dissolve this zwitterionic/polar compound. MeOD exchanges the labile protons
(OH, NH, COOH), causing loss of critical structural information. DMSO-d

preserves these signals.

Internal Standard: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Step-by-Step Procedure
Preparation: Weigh 10–15 mg of sample into a clean vial.

Dissolution: Add 0.6 mL DMSO-d

. Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug into the
NMR tube.

Acquisition Parameters (

H):

Pulse Angle: 30°

Relaxation Delay (D1): 1.0 – 5.0 s (Ensure full relaxation for integration).

Scans (NS): 16 or 32.

Spectral Width: -2 to 16 ppm (to catch downfield COOH).

Acquisition Parameters (

C):

Scans (NS): >512 (Carbon is less sensitive).

Decoupling: Proton decoupled (CPD).

Representative Data & Assignment ( H NMR)
Note: Chemical shifts (
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) are estimates based on chemometric prediction of salicylate analogs in DMSO-d

.
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Position (ppm) Multiplicity Integral
Coupling (

Hz)

Assignment
Logic

COOH 13.0 – 14.0 Broad Singlet 1H -

Highly

deshielded

acidic proton.

OH (C-2) 11.0 – 11.5 Broad Singlet 1H -

Phenolic OH,

often H-

bonded to

COOH.

NH (Amide) 9.8 – 10.2 Singlet 1H -

Amide

proton.

Disappears

with D

O shake.

H-6 8.25 Doublet (d) 1H

Ortho to

COOH

(deshielded).

H-4 7.75
Doublet of

Doublets (dd)
1H ,

Para to OH,

Ortho to

Amide.

H-3 6.95 Doublet (d) 1H

Ortho to OH

(shielded by

electron

donation).

CH

(Acetyl)
3.95 Singlet 2H -

Methylene of

the

methoxyacety

l group.

OCH 3.35 Singlet 3H -
Methoxy

protons.
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Representative Data ( C NMR)
Carbonyls: ~172 ppm (COOH), ~168 ppm (Amide C=O).

Aromatic Quaternaries: ~160 ppm (C-OH), ~112 ppm (C-COOH), ~130 ppm (C-N).

Aromatic CH: ~130 ppm (C-6), ~122 ppm (C-4), ~117 ppm (C-3).

Aliphatic: ~71 ppm (CH

-O), ~59 ppm (OCH

).

Quality Control & Validation
To ensure the data is reliable (Trustworthiness), perform the following system suitability tests:

D

O Exchange Test:

Add 1-2 drops of D

O to the NMR tube and shake.

Result: The signals at >13 ppm (COOH), ~11 ppm (OH), and ~10 ppm (NH) must

disappear or significantly diminish. This confirms they are exchangeable protons and not

impurities.

Residual Solvent Check:

Verify no peaks exist for Ethyl Acetate, Acetone, or DCM (common synthesis solvents)

unless quantified as Residual Solvents (USP <467>).

Integration Ratio:

The ratio of Aromatic Protons (3H) to Methoxy Protons (3H) must be exactly 1:1 within 5%

error.
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Disclaimer: This protocol is intended for research and development purposes. All analytical

methods should be validated according to ICH Q2(R1) guidelines before use in GMP

environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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